molecular formula C21H15NNaO6S+ B1664998 Acid violet 43 CAS No. 4430-18-6

Acid violet 43

Cat. No. B1664998
CAS RN: 4430-18-6
M. Wt: 432.4 g/mol
InChI Key: GTKIEPUIFBBXJQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of Acid Violet 43 is C21H14NNaO6S . It has an average mass of 431.394 Da and a monoisotopic mass of 431.043945 Da .


Physical And Chemical Properties Analysis

Acid Violet 43 is a dark violet crystalline powder with a molecular weight of 431.4 Da . It absorbs in the UV–vis spectrum at 253 and 570 nm . Its density is 0.513 at 20℃ . It is soluble in water with a solubility of 1.708-50.3g/L at 20-28℃ .

Scientific Research Applications

Cosmetic Use and Safety Assessment

Acid Violet 43 is primarily used as a colorant in cosmetic formulations, specifically in hair dyes, colors, and coloring rinses. It is certified as Ext. D & C Violet No. 2 by the U.S. FDA and is subject to safety evaluations. Research indicates that Acid Violet 43 is safe for use in hair dye formulations when impurities are limited, demonstrating no significant acute toxicity or carcinogenic effects at specified concentrations and impurities levels (Fiume, 2001).

Performance in Hair Care Products

Studies have investigated the behavior of Acid Violet 43 in shampoos and conditioners, particularly on bleached hair. The research explored its stability in terms of organoleptic and physicochemical characteristics over time. It was observed that conditioners are more effective than shampoos in depositing the pigment on hair, suggesting its utility in semi-permanent hair dye applications (Pereira et al., 2018).

Environmental Impact and Treatment

Acid Violet 43's environmental impact, specifically its decolorization and degradation, has been a subject of research. Studies utilizing laccase immobilized on an acrylic copolymer showed that under optimum conditions, the decolorization rate of Acid Violet could reach 98.5%, highlighting a method for mitigating its environmental impact (Linguo et al., 2007).

Detection and Analysis Applications

Acid Violet 43 has been employed in a method to determine chlorine dioxide in workplace air, where its molecular structure interacts with chlorine dioxide, causing a color change that can be measured spectrophotometrically. This application illustrates its utility in occupational safety monitoring (Xiao-yan, 2010).

Use in Medical Research

In the medical field, Acid Violet has been explored for its retinal biocompatibility, particularly as a vital dye for chromovitrectomy. Research showed no substantial alterations in retinal layers or electroretinographic changes at tested concentrations, suggesting its potential for use in ophthalmic procedures (Cardoso et al., 2013).

properties

IUPAC Name

sodium;2-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO6S.Na/c1-11-6-7-14(17(10-11)29(26,27)28)22-15-8-9-16(23)19-18(15)20(24)12-4-2-3-5-13(12)21(19)25;/h2-10,22-23H,1H3,(H,26,27,28);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKIEPUIFBBXJQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14NNaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041717
Record name C.I. Acid Violet 43
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid violet 43

CAS RN

4430-18-6
Record name Acid Violet 43
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino]-5-methyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Violet 43
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]toluene-3-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.381
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EXT. D&C VIOLET NO. 2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5UX3K0728
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acid violet 43
Reactant of Route 2
Reactant of Route 2
Acid violet 43
Reactant of Route 3
Reactant of Route 3
Acid violet 43
Reactant of Route 4
Acid violet 43
Reactant of Route 5
Reactant of Route 5
Acid violet 43
Reactant of Route 6
Reactant of Route 6
Acid violet 43

Citations

For This Compound
316
Citations
A Weisz, R Lazo-Portugal, M Perez-Gonzalez… - Dyes and …, 2022 - Elsevier
… anionic dye Acid Violet 43, certifiable by the US FDA as Ext. D&C Violet No. 2. … -11-sulfonic acid, and was given the name Acid Violet 43 Carbazole (AV43C). A survey revealed widely …
Number of citations: 2 www.sciencedirect.com
MM Fiume, WF Bergfeld, DV Belsito… - … journal of toxicology, 2021 - journals.sagepub.com
… These specifications were included in the Panel’s original conclusion on Acid Violet 43 … Acid Violet 43, the Panel conducted a re-review. According to the SCCS opinion, Acid Violet 43 is …
Number of citations: 3 journals.sagepub.com
F Zheng, Z Wang, J Chen, SX Li - RSC Advances, 2014 - pubs.rsc.org
… Furthermore, compared with pure titanium dioxide, after irradiating for 2.5 h, the photodegradation ratio of acid violet 43 and p-nitrophenol have been enhanced from 60% to 93% and …
Number of citations: 50 pubs.rsc.org
Z Linguo, J Yongxin, L Qiang, T Ying - 2010 - europepmc.org
… , concentration of acid violet 43, reaction … acid violet 43 by immobilized laccase were as follows the dosage of immobilized laccase was 12.5 U/mL, the concentration of acid violet 43 …
Number of citations: 0 europepmc.org
MJL Pereira, EM Rodrigues Neto, FJ Girão Júnior… - 2018 - repositorio.ufc.br
… Objective: The objective of this work was to evaluate the behavior of Acid Violet 43 pigment shampoos and conditioners formulations and when applied to hair through 10 formulations. …
Number of citations: 3 repositorio.ufc.br
F Zheng, X Lin, H Yu, S Li, X Huang - Sensors and actuators B: chemical, 2016 - Elsevier
… Nano-TiO 2 surface self-assembled with the optimal concentration of acid violet 43 was … the waste of acid violet 43. After self-assembly with different concentration of acid violet 43 (4.0, …
Number of citations: 13 www.sciencedirect.com
A ZENDEGANI, A SHOKROLLAHI - 17th Iranian Chemistry Congress Vali e …, 2014 - sid.ir
… STUDY OF THE ACTIVE SEED OF THE LOTUS FLOWER AS A NEW, NATURAL, INEXPENSIVE ADSORBENT IS USED TO REMOVE THE VIOLET COVASOL (ACID VIOLET 43) DYE. …
Number of citations: 1 www.sid.ir
SX Li, SJ Cai, FY Zheng - Dyes and Pigments, 2012 - Elsevier
… In the present study, acid violet 43 was selected as one typical dye to study the influence of TiO 2 self assembled with 5-sulfosalicylic acid on visible light photocatalytic degradation of …
Number of citations: 39 www.sciencedirect.com
MM Khan Wajid, M Naveed, K Hayat, Z Ahmed… - Science International, 2015
Number of citations: 0
MMK Wajid, M Naveed, K Hayat, Z Ahmed, S Yasmeen…
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.